molecular formula C20H18FNO3S B6507229 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide CAS No. 941901-02-6

4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide

Cat. No.: B6507229
CAS No.: 941901-02-6
M. Wt: 371.4 g/mol
InChI Key: AVHHHWWMZOVGLP-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide is a sulfonamide-based compound characterized by a fluorinated benzene ring, a butanamide linker, and a naphthalen-1-yl group. The naphthalene group contributes to aromatic stacking interactions, which are critical in molecular recognition processes.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3S/c21-16-10-12-17(13-11-16)26(24,25)14-4-9-20(23)22-19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-8,10-13H,4,9,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHHHWWMZOVGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide typically involves multiple steps:

    Formation of 4-fluorobenzenesulfonyl chloride: This can be achieved by reacting 4-fluorobenzenesulfonic acid with thionyl chloride.

    Reaction with naphthalen-1-ylamine: The 4-fluorobenzenesulfonyl chloride is then reacted with naphthalen-1-ylamine to form the intermediate 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)amine.

    Formation of butanamide: The intermediate is further reacted with butanoyl chloride under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl and fluorobenzene groups could play a role in binding to the target molecules, while the naphthalene and butanamide groups could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural Analog: (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide

Key Features :

  • Sulfonamide core with a 4-methylbenzenesulfonyl group.
  • Naphthalen-1-yl and 4-methoxyphenyl substituents.
  • High stereochemical purity (99%) with [α]D<sup>20</sup> +2.5 (c 1.06, CHCl3) .

Comparison :

  • Electronic Effects : The 4-fluoro group in the target compound is more electronegative than the 4-methyl group in this analog, which may alter solubility and binding affinity.
  • Linker Flexibility : The butanamide chain in the target provides greater conformational flexibility compared to the rigid methylbenzenesulfonamide backbone here.
  • Analytical Data : Both compounds were characterized via NMR and MS, but the target’s fluorine atom would produce distinct <sup>19</sup>F NMR signals and influence fragmentation patterns in MS.

Benzamide Derivative: 4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide

Key Features :

  • Benzamide core with a bromonaphthalene group.
  • Synthesized via divergent assembly strategies, albeit with lower yields due to steric and electronic challenges .

Comparison :

  • Amide Linker : The benzamide structure lacks the butanamide chain, reducing flexibility and possibly hindering interactions with hydrophobic pockets.
  • Halogen Substituents : Bromine (in this analog) vs. fluorine (in the target) differ in steric bulk and electronic effects, impacting reactivity in cross-coupling reactions.
  • Synthetic Efficiency : The target’s synthesis may face similar yield challenges, depending on the fluorobenzenesulfonyl group’s compatibility with reaction conditions.

Patent Compound: Crystalline Butanamide Derivative

Key Features :

  • Complex substituents, including a dimethylaminoethyl group and a tetrahydro-2H-pyran-2-yl moiety.
  • Crystalline forms optimized for stability and synthesis scalability .

Comparison :

  • Crystallinity : The absence of crystalline data for the target suggests opportunities for further research into polymorph optimization.

Sulfonamide Derivatives with Naphthalene Moieties

Examples :

  • 3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14d) .
  • Ethyl N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)-N-((4-methoxyphenyl)sulfonyl)glycinate (16a) .

Comparison :

  • Substituent Diversity : Methoxy groups in these analogs vs. fluorine in the target modulate electron-donating/withdrawing effects.

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